![molecular formula C18H13N3O2 B12535266 3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one CAS No. 675200-78-9](/img/structure/B12535266.png)
3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a quinazolinone core. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with furan-2-carbaldehyde and pyridine-3-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or proteases, leading to downstream effects on cellular signaling pathways. The furan and pyridine rings contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Furan-2-ylmethyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one
- 3-(Furan-2-ylmethyl)-2-(pyridin-4-yl)quinazolin-4(3H)-one
- 3-(Thiophen-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one
Uniqueness
3-(Furan-2-ylmethyl)-2-(pyridin-3-yl)quinazolin-4(3H)-one is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. The combination of the furan, pyridine, and quinazolinone rings enhances its versatility and potential for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
675200-78-9 |
|---|---|
分子式 |
C18H13N3O2 |
分子量 |
303.3 g/mol |
IUPAC名 |
3-(furan-2-ylmethyl)-2-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C18H13N3O2/c22-18-15-7-1-2-8-16(15)20-17(13-5-3-9-19-11-13)21(18)12-14-6-4-10-23-14/h1-11H,12H2 |
InChIキー |
GSNXTVWDWVWJQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CN=CC=C3)CC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
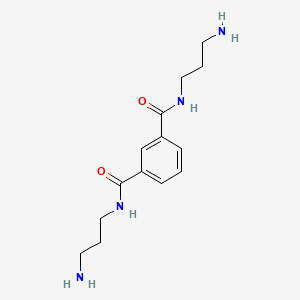
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
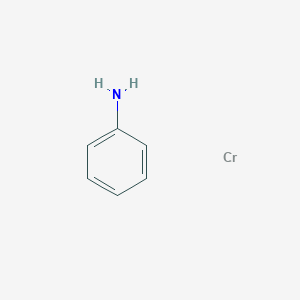
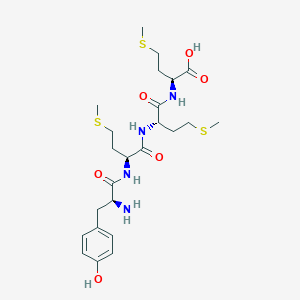
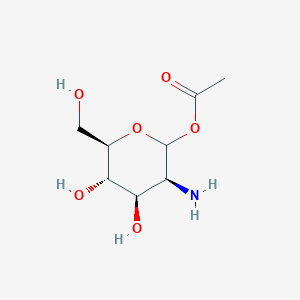

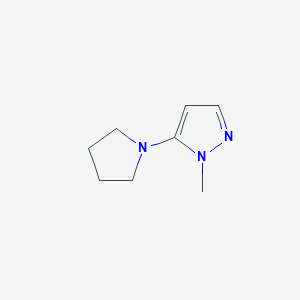
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)


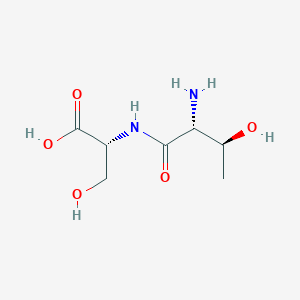
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
